molecular formula C22H20F2N6O2S B12346487 2,4-difluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

2,4-difluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B12346487
M. Wt: 470.5 g/mol
InChI Key: BIBWWHNRDVHHSH-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a pyrazole ring, which is often found in pharmaceuticals.

Preparation Methods

The synthesis of 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

    Attachment of the pyridazine ring: This step involves the reaction of the pyrazole derivative with a suitable pyridazine precursor.

    Introduction of the sulfonamide group: This can be done by reacting the intermediate with sulfonyl chlorides under basic conditions.

    Final assembly: The final compound is obtained by coupling the intermediate with 2,4-difluorobenzene derivatives under suitable conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Due to its potential biological activity, it could be explored for therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide would depend on its specific target. Generally, sulfonamide compounds inhibit enzymes by mimicking the substrate or binding to the active site. The pyrazole ring may interact with specific proteins or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide include:

    2,4-difluorobenzene derivatives: These compounds share the difluorobenzene core and may exhibit similar chemical reactivity.

    Sulfonamide derivatives: Compounds with the sulfonamide group are known for their biological activity and are used in various therapeutic applications.

    Pyrazole derivatives: These compounds are often found in pharmaceuticals and agrochemicals due to their diverse biological activities.

The uniqueness of 2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide lies in its combination of these functional groups, which may confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C22H20F2N6O2S

Molecular Weight

470.5 g/mol

IUPAC Name

2,4-difluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H20F2N6O2S/c1-13-14(2)28-30(15(13)3)22-11-10-21(26-27-22)25-17-5-7-18(8-6-17)29-33(31,32)20-9-4-16(23)12-19(20)24/h4-12,29H,1-3H3,(H,25,26)

InChI Key

BIBWWHNRDVHHSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C

Origin of Product

United States

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